3-Adamantanecarboxylic acid, phenyl ester
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Overview
Description
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is an organic compound derived from adamantane, a diamondoid hydrocarbon. Adamantane and its derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These characteristics make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER typically involves the esterification of 3-adamantanecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic substitution.
Major Products:
Oxidation: 3-adamantanecarboxylic acid and phenol.
Reduction: 3-adamantanemethanol and phenol.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for antiviral and neuroprotective properties, particularly in the treatment of neurological diseases.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or neural receptors, inhibiting their function and providing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
- 1-Adamantanecarboxylic acid
- 1-Adamantanecarbonyl chloride
- 2-Adamantanol
- 3-Hydroxyadamantane-1-carboxylic acid
Comparison: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, while 1-adamantanecarboxylic acid is primarily used as a stabilizer in nanoparticle synthesis, the ester derivative is more versatile in organic synthesis and medicinal chemistry .
Properties
CAS No. |
35856-79-2 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
phenyl adamantane-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
InChI Key |
NYEFYOIDZWYVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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